molecular formula C17H12ClNO2 B12347572 3-acetyl-6-chloro-4-phenyl-6H-quinolin-2-one

3-acetyl-6-chloro-4-phenyl-6H-quinolin-2-one

Cat. No.: B12347572
M. Wt: 297.7 g/mol
InChI Key: KMCKQXIWKWGFKX-UHFFFAOYSA-N
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Description

3-Acetyl-6-chloro-4-phenyl-6H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of an acetyl group at the 3-position, a chlorine atom at the 6-position, and a phenyl group at the 4-position on the quinoline ring. The quinoline ring system is known for its diverse biological activities and is a core structure in many natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-6-chloro-4-phenyl-6H-quinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-chloroaniline with acetylacetone in the presence of a base can lead to the formation of the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-chloro-4-phenyl-6H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetyl-6-chloro-4-phenyl-6H-quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetyl-6-chloro-4-phenyl-6H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-4-phenylquinoline: Lacks the chlorine atom at the 6-position.

    6-Chloro-4-phenylquinoline: Lacks the acetyl group at the 3-position.

    4-Phenylquinoline: Lacks both the acetyl group and the chlorine atom.

Uniqueness

3-Acetyl-6-chloro-4-phenyl-6H-quinolin-2-one is unique due to the presence of both the acetyl group and the chlorine atom, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

3-acetyl-6-chloro-4-phenyl-6H-quinolin-2-one

InChI

InChI=1S/C17H12ClNO2/c1-10(20)15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(15)21/h2-9,12H,1H3

InChI Key

KMCKQXIWKWGFKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC(C=CC2=NC1=O)Cl)C3=CC=CC=C3

Origin of Product

United States

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